Cas no 2105224-20-0 (2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine)

2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine
- 2H-Pyran-2-methanamine, tetrahydro-α-(trifluoromethyl)-
-
- インチ: 1S/C7H12F3NO/c8-7(9,10)6(11)5-3-1-2-4-12-5/h5-6H,1-4,11H2
- InChIKey: AYHHHZJKJGORBD-UHFFFAOYSA-N
- ほほえんだ: C(C1OCCCC1)(N)C(F)(F)F
じっけんとくせい
- 密度みつど: 1.195±0.06 g/cm3(Predicted)
- ふってん: 214.6±35.0 °C(Predicted)
- 酸性度係数(pKa): 4.82±0.50(Predicted)
2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1948329-0.1g |
2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine |
2105224-20-0 | 0.1g |
$930.0 | 2023-09-17 | ||
Enamine | EN300-1948329-0.25g |
2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine |
2105224-20-0 | 0.25g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1948329-1.0g |
2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine |
2105224-20-0 | 1g |
$1272.0 | 2023-06-03 | ||
Enamine | EN300-1948329-10g |
2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine |
2105224-20-0 | 10g |
$4545.0 | 2023-09-17 | ||
Enamine | EN300-1948329-5g |
2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine |
2105224-20-0 | 5g |
$3065.0 | 2023-09-17 | ||
Enamine | EN300-1948329-0.5g |
2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine |
2105224-20-0 | 0.5g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1948329-10.0g |
2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine |
2105224-20-0 | 10g |
$5467.0 | 2023-06-03 | ||
Enamine | EN300-1948329-5.0g |
2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine |
2105224-20-0 | 5g |
$3687.0 | 2023-06-03 | ||
Enamine | EN300-1948329-1g |
2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine |
2105224-20-0 | 1g |
$1057.0 | 2023-09-17 | ||
Enamine | EN300-1948329-0.05g |
2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine |
2105224-20-0 | 0.05g |
$888.0 | 2023-09-17 |
2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine 関連文献
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amineに関する追加情報
Recent Advances in the Study of 2,2,2-Trifluoro-1-(oxan-2-yl)ethan-1-amine (CAS: 2105224-20-0)
The compound 2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine (CAS: 2105224-20-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the synthetic versatility of 2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine, which serves as a key intermediate in the preparation of various biologically active molecules. The trifluoromethyl group and the tetrahydropyran ring in its structure contribute to its stability and bioavailability, making it an attractive candidate for further exploration. Researchers have employed advanced techniques such as NMR spectroscopy and X-ray crystallography to elucidate its molecular conformation and interactions with biological targets.
In terms of biological activity, preliminary in vitro studies have demonstrated that 2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. These findings suggest its potential as a lead compound for the development of anti-inflammatory agents. Furthermore, molecular docking simulations have revealed its ability to bind to specific protein targets, providing insights into its mechanism of action.
One of the most promising applications of this compound lies in its role as a building block for the synthesis of novel fluorinated pharmaceuticals. Fluorinated compounds are known for their enhanced metabolic stability and membrane permeability, which are critical properties for drug candidates. Recent work has explored the incorporation of 2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine into larger molecular frameworks to create derivatives with improved pharmacological profiles.
Despite these advances, challenges remain in optimizing the synthetic routes for large-scale production and further characterizing its pharmacokinetic properties. Future research directions may include in vivo studies to evaluate its efficacy and safety in animal models, as well as structure-activity relationship (SAR) studies to refine its biological activity. Collaborative efforts between chemists and biologists will be essential to fully unlock the therapeutic potential of this compound.
In conclusion, 2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine represents a promising scaffold in medicinal chemistry, with its unique structural features and demonstrated biological activity. Continued research in this area is expected to yield valuable insights and contribute to the development of new therapeutic agents. This brief underscores the importance of interdisciplinary approaches in advancing our understanding of such compounds and their applications in drug discovery.
2105224-20-0 (2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine) 関連製品
- 1544231-48-2(methyl 2-aminobicyclo4.1.0heptane-2-carboxylate)
- 13772-90-2(2-Cyano-5-fluoronaphthalene)
- 2770487-00-6(3-(3-Fluorophenyl)azetidine-2-carboxylic acid)
- 1197871-01-4(2-(1H-pyrazol-1-yl)pyridin-3-ylmethanamine Hydrochloride)
- 207986-23-0(2'-Fluoro-3'-(trifluoromethyl)propiophenone)
- 477852-89-4(6-Oxo-1-3-(trifluoromethyl)benzyl-1,6-dihydro-3-pyridinecarbohydrazide)
- 1150164-86-5(4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline)
- 23957-21-3(4-bromo-2,6-dimethoxyaniline)
- 171777-67-6(4-Nitrobenzoyl-d4 Chloride)
- 1806324-84-4(4-Iodo-2-methoxybenzo[d]oxazole)




